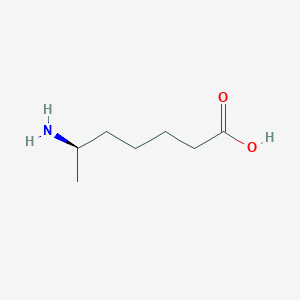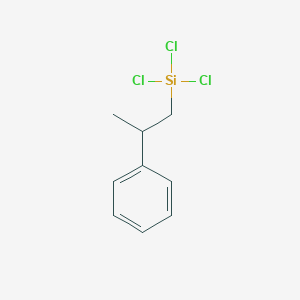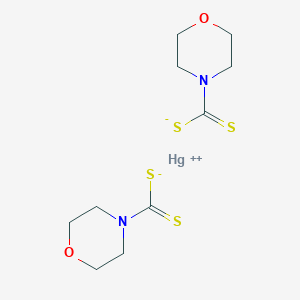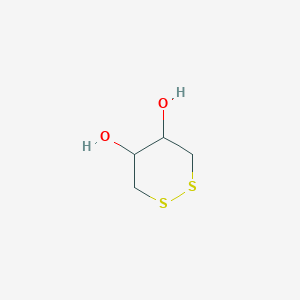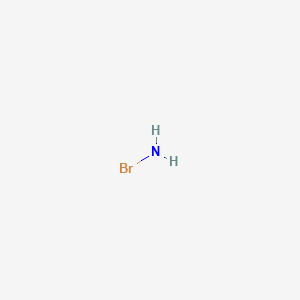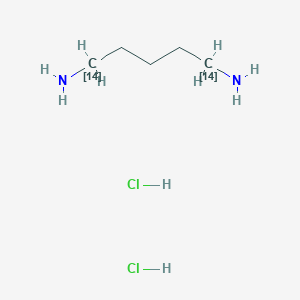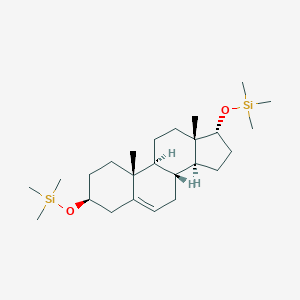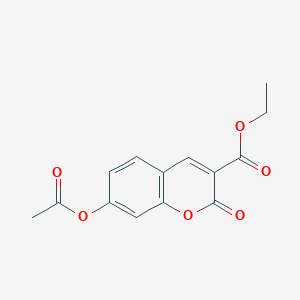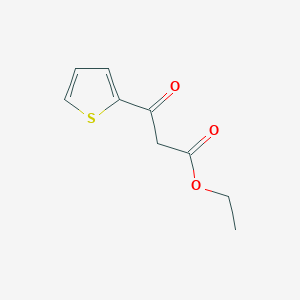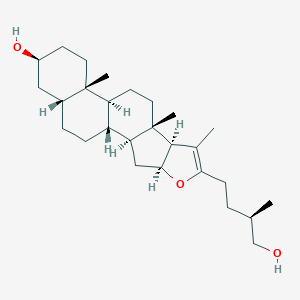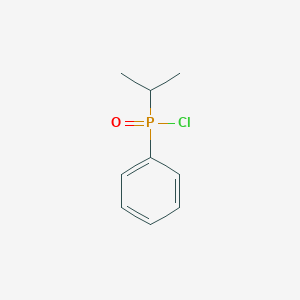
Phenyl(propan-2-yl)phosphinic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(propan-2-yl)phosphinic chloride, also known as PPCl, is a chemical compound that has been widely used in scientific research. It is a phosphinic acid derivative that has been synthesized through various methods. PPCl has been shown to have a wide range of applications in scientific research due to its unique properties.
作用機序
Phenyl(propan-2-yl)phosphinic chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to various physiological effects. Phenyl(propan-2-yl)phosphinic chloride has also been shown to inhibit the activity of other enzymes, such as butyrylcholinesterase and carboxylesterase.
生化学的および生理学的効果
Phenyl(propan-2-yl)phosphinic chloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. Phenyl(propan-2-yl)phosphinic chloride has also been shown to have antiviral properties, inhibiting the replication of various viruses. In addition, Phenyl(propan-2-yl)phosphinic chloride has been shown to have antitumor properties, inhibiting the growth of various cancer cells.
実験室実験の利点と制限
Phenyl(propan-2-yl)phosphinic chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been shown to have a wide range of applications in scientific research. However, Phenyl(propan-2-yl)phosphinic chloride also has some limitations. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action can be complex, requiring further research to fully understand its effects.
将来の方向性
There are several future directions for research on Phenyl(propan-2-yl)phosphinic chloride. One area of research is the development of novel drugs based on Phenyl(propan-2-yl)phosphinic chloride. Another area of research is the study of its mechanism of action, which could lead to a better understanding of its effects and potential applications. Additionally, further research on the synthesis of Phenyl(propan-2-yl)phosphinic chloride could lead to more efficient and cost-effective methods of production.
合成法
Phenyl(propan-2-yl)phosphinic chloride has been synthesized through various methods, including the reaction of phosphorus trichloride with isopropylbenzene in the presence of a catalyst, and the reaction of phosphorus trichloride with isopropylbenzene and a nucleophile. The latter method has been shown to be more efficient and has been widely used in the synthesis of Phenyl(propan-2-yl)phosphinic chloride.
科学的研究の応用
Phenyl(propan-2-yl)phosphinic chloride has been widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of organophosphorus compounds, and as a catalyst for various reactions. Phenyl(propan-2-yl)phosphinic chloride has also been used in the synthesis of novel drugs and as a tool for drug discovery. It has been shown to have antimicrobial, antiviral, and antitumor properties, making it a promising candidate for drug development.
特性
CAS番号 |
13213-43-9 |
|---|---|
製品名 |
Phenyl(propan-2-yl)phosphinic chloride |
分子式 |
C9H12ClOP |
分子量 |
202.62 g/mol |
IUPAC名 |
[chloro(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C9H12ClOP/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChIキー |
MJRQEECLCDXNNN-UHFFFAOYSA-N |
SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
正規SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



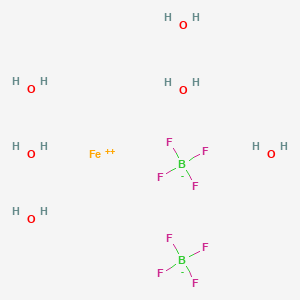
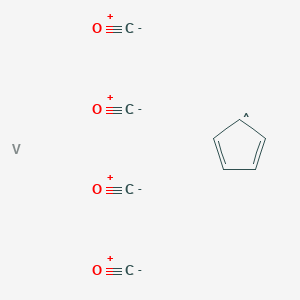
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
